molecular formula C7H6N2NaO2 B7954514 1,2-Dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile, sodium salt CAS No. 39120-56-4

1,2-Dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile, sodium salt

Cat. No.: B7954514
CAS No.: 39120-56-4
M. Wt: 173.12 g/mol
InChI Key: ZRJNTDBONVJXJJ-UHFFFAOYSA-N
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Description

1,2-Dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile, sodium salt is a chemical compound with the molecular formula C7H5N2NaO2. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile, sodium salt typically involves the following steps:

    Esterification: Chloracetic acid is esterified with methanol to produce methyl chloroacetate.

    Etherification: Methyl chloroacetate is then etherified using sodium methoxide to yield methoxyacetic acid methyl ester.

    Condensation: The methoxyacetic acid methyl ester undergoes condensation with acetone in the presence of sodium methoxide to form methoxyacetylacetone.

    Cyclization: Methoxyacetylacetone reacts with ethyl cyanoacetate in the presence of ammonium hydroxide to produce 2-methyl-4-methoxymethyl-5-cyano-6-hydroxypyridine.

    Nitration: The final step involves nitration to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using the same steps as described above, but with optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1,2-Dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile, sodium salt has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile, sodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-methyl-6-oxo-1,2-dihydropyridine-3-carbonitrile
  • 2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile
  • 1,4-Dimethyl-3-cyano-6-hydroxy-2-pyridone

Uniqueness

1,2-Dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile, sodium salt is unique due to its specific structural features, such as the presence of both hydroxyl and nitrile groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

39120-56-4

Molecular Formula

C7H6N2NaO2

Molecular Weight

173.12 g/mol

IUPAC Name

sodium;2-hydroxy-4-methyl-6-oxopyridin-1-ide-3-carbonitrile

InChI

InChI=1S/C7H6N2O2.Na/c1-4-2-6(10)9-7(11)5(4)3-8;/h2H,1H3,(H2,9,10,11);

InChI Key

ZRJNTDBONVJXJJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)NC(=C1)[O-])C#N.[Na+]

Canonical SMILES

CC1=CC(=O)NC(=C1C#N)O.[Na]

Origin of Product

United States

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